molecular formula C16H18FN3O2S B2782361 N-cyclopropyl-2-(2-((3-fluorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide CAS No. 921795-67-7

N-cyclopropyl-2-(2-((3-fluorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide

Cat. No. B2782361
CAS RN: 921795-67-7
M. Wt: 335.4
InChI Key: FIPMTFYSLYDBJO-UHFFFAOYSA-N
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Description

N-cyclopropyl-2-(2-((3-fluorobenzyl)thio)-5-(hydroxymethyl)-1H-imidazol-1-yl)acetamide is a useful research compound. Its molecular formula is C16H18FN3O2S and its molecular weight is 335.4. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Molecular Modeling

Research has highlighted the synthesis of imidazothiadiazole analogs, closely related to the compound , showcasing their potential in anticancer applications. One study discusses the synthesis of N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds through heterocyclization. These compounds were evaluated for cytotoxic activities against cancer cell lines, with some derivatives showing promising results against breast cancer. This suggests the compound's structural framework can be optimized for enhanced anticancer properties (Sraa Abu-Melha, 2021).

Potential as Radioligands

Another area of interest is the development of radioligands for clinical PET studies. Research into 3-[1H-Imidazol-4-yl]propyl 4-fluorobenzyl ether, a potential histamine H3 receptor ligand, involves labeling with ^18F for PET imaging. This compound's synthesis and evaluation suggest the broader applicability of similar structures in designing radioligands for imaging specific brain receptors, indicating potential for diagnostic advancements (R. Iwata et al., 2000).

Antioxidant and Antitumor Activities

Further research into polyfunctionally substituted heterocyclic compounds derived from related structures has shown significant antitumor activities. These studies demonstrate the synthetic versatility and the potential biological efficacy of such compounds, offering insights into their utility in developing novel therapeutic agents. The simplicity of the synthetic procedures and the diverse reactive sites present in these systems underscore their value for further biological investigation (H. Shams et al., 2010).

Ligand-Protein Interactions

On the spectroscopic and quantum mechanical front, benzothiazolinone acetamide analogs have been studied for their ligand-protein interactions and photovoltaic efficiency, revealing their potential as photosensitizers in dye-sensitized solar cells (DSSCs). These findings not only highlight the chemical versatility of such compounds but also their applicability beyond the pharmaceutical domain, potentially contributing to advancements in renewable energy technologies (Y. Mary et al., 2020).

properties

IUPAC Name

N-cyclopropyl-2-[2-[(3-fluorophenyl)methylsulfanyl]-5-(hydroxymethyl)imidazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18FN3O2S/c17-12-3-1-2-11(6-12)10-23-16-18-7-14(9-21)20(16)8-15(22)19-13-4-5-13/h1-3,6-7,13,21H,4-5,8-10H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIPMTFYSLYDBJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CN2C(=CN=C2SCC3=CC(=CC=C3)F)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.